2-(2-Fluorophenyl)isoindole-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQFOSQIIFTMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategic Approaches for 2 2 Fluorophenyl Isoindole 1,3 Dione and Analogues
Phthalic Anhydride (B1165640) Condensation Protocols with Amines
The most direct and widely employed method for the synthesis of 2-(2-Fluorophenyl)isoindole-1,3-dione involves the condensation of phthalic anhydride with 2-fluoroaniline. This reaction proceeds through the formation of an intermediate phthalamic acid, which subsequently undergoes cyclodehydration to yield the imide. Various techniques have been developed to optimize this transformation.
Conventional Thermal Condensation Methods
Traditional synthesis of N-substituted phthalimides relies on heating a mixture of phthalic anhydride and a primary amine, often in a high-boiling solvent such as glacial acetic acid, toluene (B28343), or dimethylformamide (DMF). acgpubs.orgnih.gov The reaction typically requires elevated temperatures, often in the range of 150-160°C, to drive the dehydration of the intermediate phthalamic acid to the final imide product. youtube.com
The general mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the phthalic anhydride, leading to the ring-opening and formation of the phthalamic acid. Subsequent heating promotes the intramolecular cyclization and elimination of a water molecule to form the stable five-membered imide ring. youtube.com While this method is robust and has been used for decades, it can suffer from long reaction times and the need for high temperatures, which may not be suitable for sensitive substrates.
For the synthesis of this compound, this would involve heating phthalic anhydride with 2-fluoroaniline. The process can be carried out by refluxing the reactants in a suitable solvent. acgpubs.org Another approach involves heating the reactants without a solvent, which can be effective but may lead to a less pure product requiring further purification. sciencemadness.org
Table 1: Conventional Thermal Synthesis of Phthalimide (B116566) Derivatives
| Reactants | Solvent | Temperature (°C) | Reaction Time | Product | Reference |
| Phthalic Anhydride, Aniline (B41778) | Glacial Acetic Acid | 120 | 2 h | 2-Phenyl-1,3-isoindolinedione | nih.gov |
| Phthalic Anhydride, Ethanolamine | Toluene | Reflux | 36 h | 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | acgpubs.org |
| Phthalic Acid | None (Thermal Decomposition) | >210 | - | Phthalic Anhydride | sciencemadness.org |
Microwave-Assisted Synthesis Strategies
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. researchgate.net The synthesis of phthalimides, including analogues of this compound, has been shown to benefit significantly from microwave irradiation. derpharmachemica.comnih.gov
In a typical microwave-assisted procedure, the reactants, such as 2-(4-acetylphenyl)isoindoline-1,3-dione and various aromatic aldehydes, are mixed in a suitable solvent, often with a catalytic amount of base or acid, and irradiated with microwaves. derpharmachemica.com The reaction times are dramatically reduced from hours to minutes. For instance, a series of (E)-2-(4-(3-(Aryl) acryloyl) phenyl) isoindoline-1,3-diones were synthesized in 6-8 minutes under microwave irradiation, whereas the conventional method required 5-7 hours. derpharmachemica.com This rapid and efficient heating is a key advantage of MAOS in the synthesis of complex heterocyclic compounds. researchgate.net The application of microwave irradiation provides a greener and more efficient alternative for the synthesis of these compounds. bas.bg
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis
| Synthesis Method | Reactants | Conditions | Reaction Time | Product | Reference |
| Conventional | 2-(4-Acetylphenyl)-isoindole-1,3-dione, Aromatic Aldehydes | 20% NaOH in Methanol, Room Temp. | 5-7 h | (E)-2-(4-(3-(Aryl)acryloyl)phenyl)isoindoline-1,3-diones | derpharmachemica.com |
| Microwave-Assisted | 2-(4-Acetylphenyl)-isoindole-1,3-dione, Aromatic Aldehydes | 20% NaOH in Methanol, 180W | 6-8 min | (E)-2-(4-(3-(Aryl)acryloyl)phenyl)isoindoline-1,3-diones | derpharmachemica.com |
| Microwave-Assisted | Isatin derivatives, 1,3-indandione | SBA-Pr-SO3H in water, 500W, 95°C | - | 2,2′-(2-oxindoline-3,3′-diyl)-bis(1H-inden-1,3(2H)-dione) derivatives | bas.bg |
Catalyst-Mediated Condensation Reactions
To improve the efficiency and mildness of the condensation reaction, various catalysts have been employed. Both acid and base catalysts can facilitate the formation of the phthalamic acid intermediate and its subsequent cyclization. For example, phthalimide-N-sulfonic acid has been used as an efficient catalyst for the preparation of various isoindoline-1,3-diones from phthalic anhydride and amines in ethanol (B145695) at 80 °C. nih.gov
The use of solid acid catalysts, such as SBA-Pr-SO3H, under microwave irradiation has also been reported for the synthesis of related heterocyclic systems, highlighting the potential for reusable and environmentally friendly catalytic processes. bas.bg These catalytic methods offer advantages such as lower reaction temperatures, shorter reaction times, and often simpler work-up procedures.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, have gained significant attention in organic synthesis due to their efficiency, atom economy, and ability to generate molecular diversity. nih.govrsc.org MCRs have been applied to the synthesis of complex heterocyclic systems that incorporate the isoindole-1,3-dione moiety.
Claisen–Schmidt Condensation in Isoindole-Thiazole Hybrid Synthesis
The Claisen-Schmidt condensation is a classic base-catalyzed reaction between an aldehyde or ketone and an enolizable carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. nih.gov This methodology has been ingeniously applied in a multi-step synthesis to create complex hybrid molecules containing both the isoindole and thiazole (B1198619) rings.
In one example, a hybrid isoindole-thiazole derivative was synthesized via a Claisen-Schmidt condensation. researchgate.netmdpi.com The synthesis started with the reaction of 1-(1,3-dioxoisoindolin-2-yl)thiourea with 3-chloropentane-2,4-dione (B157559) to form an intermediate, 2-((5-acetyl-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. This intermediate then underwent a Claisen-Schmidt condensation with 2-fluorobenzaldehyde (B47322), using potassium tert-butoxide as a catalyst in ethanol, to yield (E)-2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. researchgate.netmdpi.com This approach demonstrates how classical reactions can be integrated into multi-component strategies to build complex molecular architectures.
Cyclocondensation Reactions for Heterocyclic Fusion
Cyclocondensation reactions are fundamental in heterocyclic chemistry for constructing ring systems. nih.govbeilstein-journals.org These reactions involve the joining of two or more molecules to form a cyclic product with the elimination of a small molecule like water or ammonia. In the context of isoindole-1,3-dione analogues, cyclocondensation reactions are key to fusing additional heterocyclic rings onto the core structure.
For instance, the Knorr pyrazole (B372694) synthesis, a classic cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, is a foundational method for creating pyrazole rings. beilstein-journals.org This principle can be extended to MCRs where the 1,3-dicarbonyl compound is generated in situ. beilstein-journals.org While direct examples for this compound are not prevalent in the provided search results, the strategies for creating fused heterocyclic systems are applicable. For example, the synthesis of pyrano[2,3-c]pyrazoles through a four-component reaction involving a β-ketoester, hydrazine, malononitrile, and an aldehyde showcases the power of cyclocondensation in MCRs. nih.gov Such strategies could be adapted to synthesize novel analogues of this compound with fused heterocyclic motifs.
Fluorine Atom Incorporation Strategies
The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. In the context of this compound and its analogues, the strategic incorporation of fluorine is a key synthetic consideration. Methodologies primarily rely on the use of pre-fluorinated building blocks, as direct fluorination of the isoindole core is less common.
Utilization of Fluorinated Aromatic Amine Precursors
The most direct and widely employed strategy for the synthesis of this compound involves the condensation of phthalic anhydride with a fluorinated aromatic amine, specifically 2-fluoroaniline. nih.govorganic-chemistry.orgresearchgate.net This approach is a variation of the classic Gabriel synthesis, which provides a reliable route to N-substituted phthalimides. organic-chemistry.orgmasterorganicchemistry.com The reaction typically proceeds via the formation of an intermediate phthalamic acid, which then undergoes cyclization through dehydration to form the final imide product. researchgate.neteijppr.com
Various conditions have been developed to facilitate this condensation. A common laboratory method involves reacting phthalic anhydride and the amine in a solvent like glacial acetic acid at elevated temperatures. nih.govresearchgate.net Other approaches have been developed to improve efficiency and yield. For instance, a metal-free protocol describes the reaction of 2-formylbenzoic acids with aryl amines to generate N-aryl phthalimides. rsc.org Another innovative, metal-free method involves the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones, which has been shown to be effective with halogen-substituted N-aryl rings, affording the desired phthalimides in high yields. acs.org
| Method | Precursors | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| Classical Condensation | Phthalic Anhydride + 2-Fluoroaniline | Glacial Acetic Acid, 110 °C | Good (28-87% for analogues) | nih.gov |
| Metal-Free Condensation | 2-Formylbenzoic Acid + Aryl/Heteroaryl Amines | Et3N, S8 | Good | rsc.org |
| Denitrogenative Cyanation | N-(4-Fluorophenyl)-1,2,3-benzotriazin-4(3H)-one | TMSCN, DIPEA, 1,4-Dioxane, 120 °C | 85% | acs.org |
Direct Fluorination Methodologies (if applicable to isoindoles generally)
Direct fluorination of a pre-formed isoindole-1,3-dione ring system is not a commonly reported strategy. The reactivity of the aromatic rings and the imide functional group under the harsh conditions often required for electrophilic or nucleophilic fluorination makes this approach challenging. Instead, synthetic strategies for producing fluorinated isoindoles typically involve the use of fluorinated starting materials. researchgate.netresearchgate.netnih.gov For example, 4,5,6,7-tetrafluoroisoindole has been prepared directly from tetrafluorophthalonitrile (B154472) via reduction with a hydride reagent. researchgate.netresearchgate.net While this method effectively incorporates fluorine onto the benzene (B151609) portion of the isoindole skeleton, it builds the heterocyclic ring from a pre-fluorinated precursor rather than fluorinating an existing isoindole. researchgate.netresearchgate.net Research on the reactivity of isoindoles shows that fluorine substitution does not significantly alter the cycloaddition reactivity of the isoindole core, suggesting that the focus remains on building the molecule with fluorine already in place. nih.gov
Green Chemistry Principles in Synthesis
The development of environmentally benign synthetic methods is a major focus in modern chemistry. For the synthesis of this compound and related compounds, several green chemistry approaches have been explored, emphasizing solvent-free conditions and the use of recyclable catalysts. aip.org
Solvent-Free Reaction Conditions
Eliminating volatile and often hazardous organic solvents is a key principle of green chemistry. cem.com Microwave-assisted organic synthesis has emerged as a powerful tool for achieving this goal, enabling rapid, solvent-free reactions with high yields. cem.comtandfonline.comasianpubs.org The synthesis of N-aryl phthalimides, including fluorinated analogues, can be efficiently achieved by irradiating a mixture of phthalic anhydride and the corresponding aromatic amine in a microwave oven for just a few minutes, often resulting in yields exceeding 90%. tandfonline.com
In addition to microwave irradiation, other solvent-free methods have been developed. One such method employs 1,4-diazabicyclo rsc.orgrsc.orgrsc.orgoctane (DABCO) as a catalyst for the reaction between phthalic anhydride and aryl amines, providing high yields in short reaction times without the need for a solvent. researchgate.net Palladium-catalyzed reactions have also been adapted to solvent-free conditions for the synthesis of phthalimides from N-substituted 2-iodobenzamides. rsc.org
| Method | Key Reagents/Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Microwave Irradiation | Neat mixture of Phthalic Anhydride and Aromatic Amine | 2–10 min | 91–95% | tandfonline.com |
| Base Catalysis | DABCO | Short | High | researchgate.net |
| Palladium Catalysis | Palladium catalyst, Phenyl formate | Not specified | Good | rsc.org |
Recyclable Catalytic Systems
The use of heterogeneous and recyclable catalysts offers significant environmental and economic advantages by simplifying product purification and allowing for the reuse of the catalyst. Several such systems have been applied to the synthesis of phthalimide derivatives.
Montmorillonite-KSF, a type of clay, has been successfully used as a reusable catalyst in the microwave-assisted synthesis of phthalimides, combining the benefits of solid-phase catalysis and microwave efficiency. eijppr.com Another approach involves a polymer-supported palladium-N-heterocyclic carbene complex, which catalyzes the synthesis of N-substituted phthalimides and can be recovered and reused over several reaction cycles. rsc.org More novel, bio-based catalysts are also being explored. A catalyst derived from the water extract of onion peel ash (WEOPA) has been reported as a green, effective, and recyclable system for synthesizing isoindoline (B1297411) derivatives. aip.org
| Catalyst | Methodology | Key Advantages | Reference |
|---|---|---|---|
| Montmorillonite-KSF Clay | Microwave-assisted synthesis | Eco-friendly, reusable | eijppr.com |
| Polymer-supported Pd-NHC | Carbonylative cyclization | Heterogeneous, recoverable for several cycles | rsc.org |
| Water Extract of Onion Peel Ash (WEOPA) | Condensation reaction | Bio-based, green, recyclable, low-cost | aip.org |
Stereoselective Synthesis Methodologies (if applicable)
The compound this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective synthesis, which deals with the selective formation of one stereoisomer over another, is not directly applicable to the preparation of this specific compound.
However, stereoselective methodologies become highly relevant when synthesizing more complex, chiral analogues or natural products that incorporate the isoindole-1,3-dione (phthalimide) scaffold. nih.gov The phthalimide group is often used as a protecting group for primary amines in the synthesis of chiral molecules. organic-chemistry.orgmasterorganicchemistry.com For example, in the synthesis of a complex isoindole alkaloid, a reductive alkylation step proceeded with high diastereoselectivity, yielding a single diastereoisomer. nih.gov In another instance, a chiral N-phenyl phthalimide compound was synthesized using the chiral precursor L-phenylglycinol, demonstrating the construction of a stereochemically defined phthalimide derivative. google.com These examples highlight that while the parent this compound is achiral, the principles of stereoselective synthesis are crucial for expanding the structural diversity and biological applications of its chiral derivatives.
Scalability Considerations for Research and Development
The transition of a synthetic route for this compound and its analogues from laboratory-scale to research and development (R&D) and potential pilot-plant production necessitates a thorough evaluation of several critical factors. While numerous methods exist for the synthesis of N-aryl phthalimides, not all are amenable to scale-up. The primary goal in an R&D setting is to develop a process that is not only high-yielding but also safe, cost-effective, robust, and environmentally sustainable.
The most common laboratory synthesis of N-aryl phthalimides involves the condensation of phthalic anhydride with a primary amine, in this case, 2-fluoroaniline. researchgate.net This seemingly straightforward reaction presents several challenges upon scaling up. High reaction temperatures are often required, which can lead to side reactions and impurities, complicating the purification process. chemrxiv.org The choice of solvent is another critical parameter. While high-boiling point solvents like glacial acetic acid are effective on a small scale, their removal and recycling on a larger scale can be energy-intensive and costly.
Recent advancements in synthetic methodologies offer promising alternatives for the scalable production of this compound. Organocatalytic methods, for instance, utilize N-heterocyclic carbenes (NHCs) to facilitate the reaction under mild conditions, often at room temperature. nih.govchemrxiv.org This approach not only reduces the energy requirements but also enhances the substrate scope and functional group tolerance. nih.gov One such protocol has demonstrated scalability to the 1.0 mmol scale with no loss of reactivity or selectivity, and the potential for lower catalyst loadings further enhances its practicality for larger-scale synthesis. nih.gov
Microwave-assisted synthesis represents another avenue for efficient and scalable production. By significantly reducing reaction times compared to conventional heating, this technique can improve throughput. iaea.org Solvent-free microwave irradiation of phthalic anhydride and an aromatic amine has been shown to produce N-aryl phthalimides in high yields (91–95%) within minutes. iaea.org The elimination of a solvent simplifies the work-up procedure and reduces waste, aligning with the principles of green chemistry.
Metal-free synthetic protocols are also gaining traction due to concerns about metal contamination in the final product, especially for pharmaceutical applications. A scalable, metal-free approach for the synthesis of N-aryl and N-alkyl phthalimides has been developed using 1,2,3-benzotriazin-4(3H)-ones as starting materials. acs.org This method is operationally simple and has been successfully demonstrated on a gram scale. acs.org
The purification of this compound on a larger scale also requires careful consideration. While laboratory-scale purifications often rely on column chromatography, this technique is generally not feasible for industrial production due to high solvent consumption and cost. Crystallization is the preferred method for large-scale purification. Therefore, the choice of a solvent system that allows for efficient crystallization of the final product with high purity is crucial. Studies on the solubility of phthalimide derivatives in various solvent systems can provide valuable data for developing a robust crystallization process. researchgate.net For instance, the solubility of phthalimide has been shown to be favorable in mixed solvent systems like acetone-methanol and ethyl acetate-methanol, with solubility increasing with temperature, a key factor for successful crystallization upon cooling. iaea.orgresearchgate.net
In the context of R&D, a thorough process optimization would involve a Design of Experiments (DoE) approach to systematically evaluate the impact of various reaction parameters such as temperature, reactant stoichiometry, catalyst loading, and solvent composition on the yield and purity of this compound. This systematic approach allows for the identification of optimal reaction conditions that are both efficient and reproducible on a larger scale.
Below is a table summarizing various synthetic approaches for N-aryl phthalimides, which can be considered for the scalable synthesis of this compound.
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NHC-Catalyzed | Phthalamic acid derivative, PivCl | N-heterocyclic carbene (NHC) | THF | 25 | 24 h | 99 | nih.gov |
| Microwave (Solvent-Free) | Phthalic anhydride, Aromatic amine | None | None | - | 2-10 min | 91-95 | iaea.org |
| Metal-Free | 1,2,3-Benzotriazin-4(3H)-one, TMSCN | DIPEA | DMSO/Water | 120 | 36 h | 77-91 | acs.org |
| Conventional Heating | Phthalic anhydride, 2-fluoro-5-aminophenol | None | Acetic Acid | Reflux | 2 h | 34.3 | |
| High-Pressure H₂O/EtOH | o-Phthalic acid, Amine | None | H₂O/EtOH (1/1 v/v) | High | - | Good | rsc.org |
| Palladium-Catalyzed | 2-iodo-N-phenylbenzamides, Difluorocarbene precursor | Palladium catalyst | - | - | - | High | rsc.org |
Advanced Structural Elucidation Techniques and Conformational Analysis of 2 2 Fluorophenyl Isoindole 1,3 Dione
Spectroscopic Methodologies for Structural Confirmation
The definitive identification of 2-(2-fluorophenyl)isoindole-1,3-dione relies on the synergistic interpretation of data from various spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation of the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals a series of multiplets in the aromatic region, consistent with the presence of two distinct phenyl rings. The signals for the protons on the phthalimide (B116566) moiety appear as two multiplets, one from δ 7.98 to 7.95 ppm (2H) and another from δ 7.82 to 7.78 ppm (2H). rsc.org The protons of the 2-fluorophenyl group exhibit more complex splitting patterns due to both proton-proton and proton-fluorine coupling. A multiplet integrating to one proton is observed between δ 7.49 and 7.41 ppm. rsc.org Additionally, a doublet of doublets is seen at δ 7.37 ppm with coupling constants of J = 10.4 and 4.4 Hz, characteristic of a proton adjacent to the fluorine-bearing carbon. rsc.org The final proton signal, a doublet of doublets, appears at approximately δ 7.28 ppm. rsc.org The integration of these signals confirms the presence of the eight aromatic protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 7.98 – 7.95 | m | 2H | Phthalimide Protons |
| 7.82 – 7.78 | m | 2H | Phthalimide Protons |
| 7.49 – 7.41 | m | 1H | 2-Fluorophenyl Proton |
| 7.37 | dd (J = 10.4, 4.4 Hz) | 1H | 2-Fluorophenyl Proton |
| ~7.28 | dd | 1H | 2-Fluorophenyl Proton |
Table 1: ¹H NMR Spectral Data for this compound.
The ¹³C NMR spectrum provides a definitive map of the carbon skeleton. For N-substituted phthalimides, the carbonyl carbons of the imide functional group typically resonate in the downfield region of the spectrum. scispace.comacgpubs.org In analogous structures, these signals are often observed around 167 ppm. rsc.org The aromatic carbons of the phthalimide and the 2-fluorophenyl rings are expected to appear in the range of approximately 120 to 140 ppm. rsc.org The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of organofluorine compounds. The remaining aromatic carbons will also show smaller two- and three-bond couplings to fluorine.
| Carbon Type | Expected Chemical Shift Range (δ, ppm) |
| Carbonyl (C=O) | ~167 |
| Aromatic (C-F) | ~155-165 (with large ¹JCF) |
| Aromatic (C-H, C-C) | ~120-140 |
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound.
While specific 2D NMR data for this compound is not extensively reported, the application of these techniques is fundamental for unambiguous signal assignment.
COSY (Correlation Spectroscopy) would reveal the proton-proton coupling networks within the phthalimide and the 2-fluorophenyl rings, helping to trace the connectivity of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom, providing a clear link between the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2- and 3-bond) correlations between protons and carbons. This would be instrumental in confirming the connection of the 2-fluorophenyl ring to the nitrogen atom of the isoindole-1,3-dione core by observing correlations between the protons on the fluorophenyl ring and the carbonyl carbons of the phthalimide moiety.
Infrared (IR) Spectroscopy for Functional Group Presence
The IR spectrum of this compound is characterized by the prominent absorption bands of the imide functional group. Cyclic imides typically exhibit two distinct carbonyl (C=O) stretching bands. acs.org For phthalimide derivatives, these are generally observed in the regions of 1775-1795 cm⁻¹ (asymmetric stretch) and 1700-1750 cm⁻¹ (symmetric stretch). The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while the C-F stretching vibration of the fluorophenyl group would likely appear in the 1100-1250 cm⁻¹ range. Aromatic C=C stretching vibrations typically give rise to signals in the 1450-1600 cm⁻¹ region. acs.org
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Asymmetric C=O Stretch | 1775 - 1795 |
| Symmetric C=O Stretch | 1700 - 1750 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C-F Stretch | 1100 - 1250 |
| Aromatic C=C Stretch | 1450 - 1600 |
Table 3: Characteristic Infrared Absorption Bands for this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides crucial information regarding the molecular weight and the fragmentation pathways of the molecule. The molecular formula of this compound is C₁₄H₈FNO₂, which corresponds to a molecular weight of 241.22 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 241.
LC-MS for Purity and Molecular Ion Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to determine the purity and confirm the molecular weight of this compound. In this method, the compound is first passed through a liquid chromatograph to separate it from any impurities. The eluent from the chromatograph is then introduced into a mass spectrometer.
The mass spectrometer ionizes the molecule, typically by adding a proton to form the molecular ion [M+H]⁺. For this compound (C₁₄H₈FNO₂), the expected monoisotopic mass is approximately 241.05 g/mol . The detection of a prominent peak corresponding to the [M+H]⁺ ion (m/z ≈ 242.06) in the mass spectrum serves as a definitive confirmation of the compound's identity. mdpi.comthermofisher.com The purity of the sample is assessed by the relative area of the main compound's peak in the chromatogram compared to any impurity peaks. nih.gov In some cases, in-source collision-induced dissociation (CID) can be used to generate characteristic fragment ions, providing an additional layer of structural confirmation. thermofisher.com
Below is a table summarizing the expected LC-MS data for the compound.
| Parameter | Expected Value | Purpose |
| Retention Time (t_R) | Column & Method Dependent | Chromatographic Separation |
| Molecular Formula | C₁₄H₈FNO₂ | --- |
| Monoisotopic Mass | 241.0539 u | --- |
| [M+H]⁺ Ion (m/z) | ~242.0617 u | Molecular Ion Confirmation |
| Purity (%) | >95% (typically) | Purity Assessment |
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction Studies on Derivatives
For instance, crystals of a related derivative are grown, often by slow evaporation from a suitable solvent, and then subjected to X-ray diffraction. nih.gov The resulting diffraction pattern is analyzed to solve the crystal structure. The table below shows typical crystallographic data obtained for analogous isoindole-1,3-dione derivatives. mdpi.comresearchgate.net
| Crystallographic Parameter | Example Value (from a derivative) | Significance |
| Crystal System | Monoclinic or Triclinic | Describes the basic crystal symmetry |
| Space Group | P2₁/n or P-1 | Defines the symmetry elements within the unit cell |
| a (Å) | 5.9 - 11.6 | Unit cell dimension |
| b (Å) | 8.0 - 26.1 | Unit cell dimension |
| c (Å) | 12.4 - 15.7 | Unit cell dimension |
| β (°) or α, γ (°) | 93° - 119° or ~100° | Unit cell angles |
| Volume (ų) | ~900 - 1300 | Volume of the unit cell |
| Z | 4 | Number of molecules per unit cell |
Analysis of Dihedral Angles and Planarity
A key feature revealed by X-ray crystallography is the relative orientation of the two aromatic rings: the isoindole ring system and the 2-fluorophenyl substituent. The isoindole ring system itself is generally found to be planar. nih.gov However, due to steric hindrance from the ortho-substituent, the fluorophenyl ring is typically twisted out of the plane of the isoindole moiety. nih.gov
This twist is quantified by the dihedral angle between the planes of the two rings. In related structures, such as 2-(2-iodophenyl)isoindoline-1,3-dione, this dihedral angle is significant, measured at 84.77(15)°. nih.govresearchgate.net For 2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, the angle is 66.4(1)°. researchgate.net It is expected that this compound would exhibit a similarly large dihedral angle, indicating a non-planar conformation in the solid state. mdpi.com
Intermolecular Interaction Analysis in Crystal Packing (e.g., C-H...π, π-π interactions)
The way molecules of this compound pack together in a crystal is governed by various non-covalent intermolecular interactions. These interactions are crucial for the stability of the crystal lattice. Hirshfeld surface analysis is often used to visualize and quantify these contacts. mdpi.com
Common interactions observed in the crystal structures of similar phthalimide derivatives include:
C-H···O Hydrogen Bonds: These are frequently observed, where a hydrogen atom from a C-H bond on one molecule interacts with an oxygen atom of a carbonyl group on an adjacent molecule. researchgate.netnih.gov
π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, an interaction driven by electrostatic and van der Waals forces.
C-H···π Interactions: A hydrogen atom attached to a carbon can interact with the electron-rich π-system of an aromatic ring on a neighboring molecule. mdpi.com
Halogen Bonding: In derivatives with other halogens, such as iodine, specific I···O contacts have been noted, which can influence crystal packing. nih.gov In the case of the fluoro-derivative, weak C-H···F interactions might also be present. nih.gov
These interactions often link molecules into chains or more complex three-dimensional networks. researchgate.net
Chromatographic Purity Assessment Techniques (e.g., TLC, Flash Chromatography, UHPLC)
Chromatographic techniques are indispensable for both the purification and purity assessment of this compound.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. mdpi.com A small spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The purity is qualitatively judged by the presence of a single spot.
Flash Chromatography: This is a purification technique that uses a column of silica gel and a solvent system under moderate pressure to separate the desired compound from unreacted starting materials and byproducts. nih.gov Fractions are collected and analyzed (often by TLC) to isolate the pure this compound.
Ultra-High-Performance Liquid Chromatography (UHPLC): For a precise quantitative assessment of purity, UHPLC is the method of choice. It offers higher resolution and faster analysis times compared to conventional HPLC. nih.gov The compound is analyzed on a suitable column (e.g., a C18 reversed-phase column), and its purity is calculated by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A purity of 97% or higher is often achieved and required for further applications. nih.gov
The table below summarizes the application of these chromatographic techniques.
| Technique | Application | Typical System | Outcome |
| TLC | Reaction monitoring, preliminary purity check | Silica gel plate, e.g., Ethyl Acetate/Hexane | R_f value, number of spots |
| Flash Chromatography | Preparative purification | Silica gel column, gradient elution | Isolation of pure compound |
| UHPLC | Quantitative purity analysis | C18 reversed-phase column, UV detection | Retention time, peak area, % purity |
Computational and Theoretical Investigations of 2 2 Fluorophenyl Isoindole 1,3 Dione
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a important tool for investigating the properties of molecular systems. For 2-(2-fluorophenyl)isoindole-1,3-dione, DFT calculations, often employing the B3LYP functional with various basis sets, are used to predict its behavior at the molecular level. Such studies on related isoindoline-1,3-dione derivatives have demonstrated the reliability of this approach in elucidating molecular and electronic properties. mdpi.com
Geometry Optimization and Conformational Landscapes
The first step in computational analysis is the optimization of the molecular geometry to find the most stable arrangement of atoms. For this compound, the key structural feature is the dihedral angle between the planar isoindole-1,3-dione ring system and the 2-fluorophenyl ring.
In related structures, such as 2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, this dihedral angle has been determined to be approximately 70.21°. nih.gov For 2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, the dihedral angle is reported to be 66.4°. researchgate.net This significant twist is due to the steric hindrance between the ortho-substituent on the phenyl ring and the carbonyl groups of the phthalimide (B116566) moiety. The isoindole ring itself is generally planar. nih.govresearchgate.net Weak intermolecular interactions, such as C—H···O hydrogen bonds, often help stabilize the crystal packing of these molecules. nih.govresearchgate.net
Table 1: Representative Optimized Geometrical Parameters for a Substituted Phenylisoindole-1,3-dione Derivative (Note: Data is based on a closely related structure, 2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, as a model for this compound. researchgate.net)
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | ||
| C-N (imide) | ~1.40 | |
| C=O (imide) | ~1.21 | |
| C-C (aromatic) | ~1.38 - 1.40 | |
| N-C (phenyl) | ~1.44 | |
| Bond Angles (°) ** | ||
| C-N-C (imide) | ~111.5 | |
| N-C=O | ~125.0 | |
| C-C-C (benzene) | ~120.0 | |
| Dihedral Angle (°) ** | ||
| Phenyl vs. Isoindole | ~66.4 |
Electronic Structure Analysis (HOMO-LUMO Energies)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity.
For isoindoline-1,3-dione derivatives, the HOMO is typically located over the substituted aromatic ring, while the LUMO is predominantly found on the isoindole moiety. nih.gov The HOMO-LUMO energy gap can be engineered by altering substituents on the molecule. ucm.es A smaller energy gap generally implies higher reactivity and is often associated with enhanced nonlinear optical properties. ucm.esnih.gov In related systems, the introduction of electron-withdrawing groups, such as a nitro group, has been shown to reduce the HOMO-LUMO gap. nih.gov
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded, where red indicates regions of high electron density (negative potential), suitable for electrophilic attack, and blue represents electron-deficient regions (positive potential), prone to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Bonding Characteristics
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, including charge transfer, hybridization, and delocalization of electrons. It transforms the complex molecular wavefunction into localized Lewis-like structures (bonds and lone pairs). The analysis of interactions between filled (donor) and empty (acceptor) orbitals reveals hyperconjugative interactions that stabilize the molecule.
Non-Linear Optical (NLO) Properties Assessment
Organic molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. nih.gov The key parameters are the polarizability (α) and the first and second hyperpolarizabilities (β and γ).
Computational studies on organic chromophores show that the presence of electron-donating and electron-accepting groups can significantly enhance NLO properties. nih.gov For isoindoline-1,3-dione derivatives, the phthalimide group acts as an electron acceptor. While specific NLO data for this compound is scarce, studies on other organic molecules indicate that parameters like the dipole moment, HOMO-LUMO gap, and intramolecular charge transfer, all of which can be calculated using DFT, are critical in determining the NLO response. nih.govnih.gov
Table 3: Representative NLO Properties (Note: These values are illustrative based on general principles for organic NLO materials and not specific to the title compound.)
| Property | Symbol | Typical Calculated Value (a.u.) |
| Dipole Moment | µ | 2 - 6 Debye |
| Mean Polarizability | ⟨α⟩ | 150 - 250 |
| First Hyperpolarizability | β | 1000 - 5000 |
Theoretical Prediction of Spectroscopic Parameters (IR, NMR) and Correlation with Experimental Data
DFT calculations are widely used to predict spectroscopic data, such as Infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. Comparing these theoretical spectra with experimental data serves as a powerful method for structural confirmation.
For various isoindoline-1,3-dione derivatives, DFT calculations have been shown to accurately reproduce experimental IR and NMR spectra. nih.gov For instance, the characteristic C=O stretching frequencies in the IR spectrum of isoindoline-1,3-diones are typically observed between 1699 and 1779 cm⁻¹ and can be calculated with good accuracy. nih.govnih.gov Similarly, the ¹H and ¹³C NMR chemical shifts can be predicted, aiding in the assignment of experimental signals. nih.govmdpi.com Discrepancies between calculated and experimental values can often be explained by intermolecular interactions, such as hydrogen bonding, present in the experimental sample but not always accounted for in gas-phase calculations. researchgate.net
Table 4: Correlation of Experimental and Theoretical Spectroscopic Data for Isoindoline-1,3-dione Derivatives (Note: Data is representative of the class of compounds. nih.govnih.gov)
| Spectroscopic Data | Experimental Range | Theoretical Prediction |
| IR (cm⁻¹) | ||
| C=O stretch (asymmetric) | 1760 - 1780 | Correlates well with scaling |
| C=O stretch (symmetric) | 1699 - 1720 | Correlates well with scaling |
| C-F stretch | 1210 - 1225 | Correlates well with scaling |
| ¹H NMR (ppm) | ||
| Aromatic Protons | 7.40 - 8.10 | Good correlation |
| ¹³C NMR (ppm) | ||
| Carbonyl Carbon (C=O) | 165 - 170 | Good correlation |
| Aromatic Carbons | 120 - 140 | Good correlation |
Molecular Modeling and Simulation Studies
Computational techniques are pivotal in modern medicinal chemistry for predicting molecular interactions, understanding dynamic behavior, and guiding the design of new therapeutic agents. For this compound and its derivatives, these methods provide invaluable insights into their potential as bioactive compounds.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is extensively used to forecast the binding mode and affinity of small molecule ligands, such as this compound, to the active site of a biological target, typically a protein or enzyme.
Studies on various isoindoline-1,3-dione derivatives have demonstrated their potential as inhibitors for several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and cyclooxygenases (COX). mdpi.comnih.govnih.gov The core isoindole-1,3-dione (phthalimide) scaffold is recognized as a noteworthy pharmacophore, often interacting with key residues in the active sites of these enzymes. nih.gov
In the context of AChE inhibition, a target for Alzheimer's disease treatment, the phthalimide moiety has been shown to interact with the peripheral anionic site (PAS) of the enzyme. nih.gov The N-substituted phenyl ring, as in this compound, plays a crucial role by establishing further interactions within the catalytic active site (CAS) or the gorge of the enzyme. Research on isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids revealed that substitutions on the benzyl (B1604629) ring significantly influence inhibitory activity. nih.gov Notably, compounds with a para-fluoro substitution on the benzyl moiety exhibited the highest inhibitory potency against AChE, with IC50 values as low as 2.1 μM. nih.gov This suggests that the fluorine atom in the ortho position of this compound could similarly engage in favorable interactions, such as hydrogen bonds or halogen bonds, with amino acid residues in a target's active site.
Molecular docking simulations of various isoindoline-1,3-dione derivatives have identified key interactions that stabilize the ligand-protein complex. These interactions commonly include:
Hydrogen Bonding: The carbonyl oxygens of the isoindole-1,3-dione core are frequent hydrogen bond acceptors.
Hydrophobic Interactions: The planar phthalimide ring and the phenyl substituent engage in π-π stacking, π-alkyl, and other hydrophobic interactions with aromatic and aliphatic residues of the enzyme. nih.gov
Halogen Bonding: The fluorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen in the protein backbone. hilarispublisher.com
| Derivative Class | Target Enzyme | Key Interacting Residues | Predicted Interaction Types | Reference |
|---|---|---|---|---|
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids (fluoro-substituted) | Acetylcholinesterase (AChE) | Tyr72, Asp74, Trp86, Tyr124, Trp286, Tyr337, Tyr341 | π-π stacking, Cation-π, Hydrogen bonding | nih.gov |
| N-Arylpiperazine substituted 1H-isoindole-1,3(2H)-diones | Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Leu352, Val523 | Hydrogen bonding, π-σ, π-alkyl | nih.gov |
| Isoindolin-1,3-dione-based acetohydrazides | Acetylcholinesterase (AChE) | Trp84, Tyr130, Phe330, Tyr334 | π-π stacking, Hydrogen bonding | researchgate.net |
Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics
Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-target complex and to study its dynamic behavior over time. MD simulations provide a more realistic physiological environment by incorporating solvent effects and allowing for the flexibility of both the ligand and the protein.
For isoindoline-1,3-dione derivatives, MD simulations have been used to validate the binding poses obtained from docking studies. nih.govresearchgate.net Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).
RMSF: This parameter identifies the fluctuation of individual amino acid residues. Higher fluctuations in residues within the binding pocket can indicate conformational changes that accommodate the ligand, while stable fluctuations for the ligand itself suggest a stable binding mode.
MD simulations of AChE complexed with potent isoindoline-1,3-dione inhibitors have confirmed the stability of the interactions predicted by docking, lending further support to their proposed mechanism of action. researchgate.net
Non-Covalent Interaction Analysis (e.g., Reduced Density Gradient - RDG)
Non-covalent interactions (NCIs) are critical for molecular recognition and the stability of ligand-protein complexes. Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize these weak interactions in real space. researchgate.net The method is based on the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density, different types of interactions can be identified:
Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as spikes at negative values of the sign(λ₂)ρ function.
Weak van der Waals Interactions: Characterized by values of sign(λ₂)ρ near zero.
Strong Repulsive Interactions (e.g., Steric Clashes): Appear as spikes at positive values of sign(λ₂)ρ.
While specific RDG analyses for this compound are not prominently available in the reviewed literature, this technique is highly applicable. An RDG analysis would allow for the detailed visualization of intramolecular and intermolecular interactions, such as the potential for an intramolecular hydrogen bond involving the fluorine atom and a carbonyl group, as well as the van der Waals contacts that govern its binding in a protein pocket. researchgate.netnih.gov Studies on other halogenated molecules have successfully used RDG to identify and characterize van der Waals and hydrogen bonding interactions involving the halogen atom. researchgate.net
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov It defines a surface for a molecule in a crystal where the contribution from its own electron density is equal to the contribution from all other molecules. By mapping properties like normalized contact distance (d_norm) onto this surface, close intermolecular contacts can be identified as red spots.
| Derivative Class | H···H Contacts (%) | O···H Contacts (%) | C···H Contacts (%) | Halogen···H Contacts (%) | Reference |
|---|---|---|---|---|---|
| 7,7-dimethyl-2-phenyl...benzo[f]isoindole-1,5(2H)-dione | 65.5 | 17.5 | 14.3 | N/A | nih.gov |
| 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione | 24.4 - 36.5 | 8.7 - 12.1 | 5.4 - 10.6 | N/A (S...H: 4.5-5.6) | tandfonline.com |
| 5-bromo...hexahydro-1H-isoindole-1,3(2H)-dione | Primary contributions from H···H, O···H/H···O, C···H/H···C and Br···H/H···Br interactions | atauni.edu.tr |
For a crystal of this compound, a Hirshfeld analysis would be expected to show significant contributions from H···H, O···H, and C···H contacts. Crucially, it would also quantify the contribution of F···H contacts, providing insight into the role of the fluorine substituent in directing the crystal packing arrangement.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling
SAR and SPR studies aim to correlate a molecule's chemical structure with its biological activity and physicochemical properties, respectively. Computational approaches are instrumental in elucidating these relationships.
Computational Approaches to SAR/SPR Elucidation
For isoindole-1,3-dione derivatives, computational studies have been key to understanding their SAR as enzyme inhibitors. By comparing the docking scores, binding modes, and calculated interaction energies of a series of analogs, researchers can deduce which structural features are critical for activity.
Key SAR insights for isoindole-1,3-dione derivatives derived from computational studies include:
The Role of the Phenyl Ring Substituent: Studies on AChE inhibitors have shown that the nature and position of substituents on the N-phenyl ring are critical. As mentioned, fluoro-substituted derivatives often exhibit enhanced potency. nih.gov Computational models can rationalize this by showing, for example, that the size and electronegativity of fluorine allow for optimal fitting and favorable electronic interactions within the active site that are not possible with larger or less electronegative groups. nih.gov
Importance of the Linker: In derivatives where the isoindole core is connected to another pharmacophore via a linker, the length and flexibility of this linker are crucial. mdpi.com Computational modeling helps to determine the optimal linker length that positions the two pharmacophores correctly for simultaneous interaction with different regions of the target protein.
Hydrophobicity and Electronic Properties: The hydrophobic phthalimide moiety is known to enhance the ability of these compounds to cross biological membranes. tandfonline.com Computational methods can calculate properties like LogP (lipophilicity) and molecular electrostatic potential (MEP) maps. MEP maps, for instance, can visualize the electron-rich (negative potential) carbonyl oxygens and electron-poor regions, which helps explain their interaction patterns with protein active sites.
Through these computational approaches, a detailed understanding of the SAR and SPR for the this compound class of compounds can be developed, providing a rational basis for the design of new derivatives with improved activity and properties.
Mechanistic Studies of Reactivity and Transformation Pathways of Isoindole 1,3 Diones
Cyclization and Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of complex cyclic and heterocyclic systems. Isoindole-1,3-diones and their derivatives can participate as dienophiles or dipolarophiles, leading to diverse molecular architectures.
The C=C bond within the maleimide (B117702) substructure of certain isoindole-1,3-dione derivatives can act as a dienophile in [4+2] cycloaddition reactions. The regio- and stereochemical outcome of these reactions are dictated by both steric and electronic factors.
In one notable example, the Diels-Alder reaction between various anthracene (B1667546) derivatives and N-substituted phthalimides was studied within a self-assembled organopalladium cage in an aqueous solution. researchgate.net This environment induced an unusual 1,4-regioselectivity, contrasting with the conventional 9,10-adduct typically formed in solution. researchgate.net The steric bulk of the N-substituent on the phthalimide (B116566) was found to be crucial for this 1,4-selectivity. For instance, N-phenylphthalimide participated in this highly regioselective reaction. researchgate.net The selectivity is attributed to the pre-organization of the reactants within the hydrophobic pocket of the cage, which orients the C=C bond of the phthalimide towards the 1,4-position of the anthracene. researchgate.net
Furthermore, a hexadehydro-Diels–Alder (HDDA) domino reaction has been developed for the synthesis of fused multifunctionalized isoindole-1,3-diones. rsc.org This process involves the in-situ generation of an aryne from a tetrayne, which then undergoes a formal [4+2] cycloaddition with an imidazole (B134444) derivative. rsc.org This cascade reaction leads to the formation of highly substituted tricyclic isoindole-1,3-dione systems in good to excellent yields. rsc.org
The regioselectivity in hetero-Diels-Alder reactions, such as those involving nitroso derivatives and dienes, is heavily influenced by the electronic properties of the substituents on both the diene and the dienophile. beilstein-journals.org Electron-donating groups on the dienophile generally favor the formation of the proximal regioisomer when reacting with 1-substituted dienes. beilstein-journals.org
1,3-dipolar cycloadditions are a cornerstone for synthesizing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org In these reactions, isoindole-1,3-dione derivatives can act as the dipolarophile. A systematic study of the (3+2) cycloaddition reaction between N-allyl substituted polycyclic derivatives of isoindole-1,3-dione and three-atom components like nitrones and nitrile oxides has been conducted. researchgate.net These reactions proceed with high regio- and stereoselectivity. The cycloaddition with nitrones occurs selectively on the N-allyl substituent's double bond, yielding substituted isoxazolidines. researchgate.net However, the regioselectivity with nitrile oxides depends on the specific structure of the polycyclic scaffold. researchgate.net
The Huisgen 1,3-dipolar cycloaddition, a concerted [2s+4s] pericyclic reaction, is a classic example. organic-chemistry.org Reactions involving azides and alkynes produce triazoles, while those with nitrile oxides and alkynes yield isoxazoles. youtube.com The regioselectivity can often be low, leading to mixtures of products, though copper-catalyzed versions of the azide-alkyne cycloaddition (click chemistry) exhibit high regioselectivity. youtube.com
In a three-component reaction, isatin-derived azomethine ylides (the 1,3-dipole) react with various maleimides (the dipolarophile) to produce functionalized N-fused pyrrolidinyl spirooxindoles with excellent diastereoselectivity. mdpi.com
The [2+3] cycloaddition of nitrones with nitriles is a key method for synthesizing 1,2,4-oxadiazolines. researchgate.net This reaction can be challenging and often requires electrophilically activated nitriles and harsh conditions. However, metal-promoted pathways can facilitate this transformation. For instance, the reaction between phthalonitriles and a cyclic nitrone can be promoted by palladium(II) to form oxadiazoline complexes, which are precursors to other heterocyclic systems. researchgate.net
A metal-free protocol for synthesizing N-aryl and N-alkyl phthalimides has also been developed from 1,2,3-benzotriazin-4(3H)-ones. This reaction proceeds through a proposed denitrogenative cyanation pathway using TMSCN as the cyanide source. acs.org The transformation involves the extrusion of a nitrogen molecule from the benzotriazinone ring, followed by cyclization involving the cyanide group to form the phthalimide structure. acs.org
Condensation and Substitution Reactions
The synthesis of N-substituted phthalimides is a fundamental transformation, typically proceeding through condensation and substitution mechanisms.
The traditional and most common synthesis of N-substituted phthalimides involves the condensation of phthalic anhydride (B1165640) with a primary amine. rsc.org The mechanism is generally accepted to be a two-step addition-elimination process. researchgate.net The reaction is initiated by the nucleophilic attack of the amine nitrogen onto one of the electrophilic carbonyl carbons of the phthalic anhydride. This forms a tetrahedral intermediate, which then opens the anhydride ring to yield a phthalamic acid intermediate. The final step is an intramolecular cyclization-dehydration, where the amide nitrogen attacks the remaining carboxylic acid group, eliminating a molecule of water to form the five-membered imide ring. researchgate.net Kinetic studies on the cyclization of substituted phthalanilic acids in acetic acid support this mechanism, showing evidence for a long-lived intermediate before the final imide formation. researchgate.net
In recent years, various catalytic methods have been developed to facilitate N-arylation and N-alkylation under milder conditions. These include copper- and palladium-catalyzed reactions that expand the scope of possible substrates. nih.govrsc.org An organocatalytic approach using N-heterocyclic carbenes (NHCs) allows for the atroposelective synthesis of N-aryl phthalimides from phthalamic acids under mild conditions. nih.govchemrxiv.org The mechanism involves the in-situ activation of the phthalamic acid and subsequent NHC-catalyzed atroposelective amidation. nih.gov
The choice of solvent can significantly influence the efficiency and outcome of reactions involving isoindole-1,3-diones. In the synthesis of N-substituted phthalimides via the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones, a screening of various solvents demonstrated a profound effect on the reaction yield. acs.org
| Entry | Solvent | Yield (%) |
| 1 | DMF | 77 |
| 2 | 1,4-Dioxane | 55 |
| 3 | NMP | 43 |
| 4 | Xylene | 37 |
| 5 | Toluene (B28343) | 0 |
Table 1. Effect of Solvent on the Yield of Phthalimide Derivative 2a. acs.org
As shown in Table 1, dimethylformamide (DMF) was found to be the most effective solvent, affording the product in 77% yield, while the reaction was completely ineffective in toluene. acs.org This highlights the role of a polar aprotic solvent in facilitating the reaction pathway. In other cases, such as the copper-promoted N-arylation of imides, reactions can be performed in aqueous media or even under solvent-free conditions, although yields may be lower in the latter case. rsc.org Kinetic studies of N-phenylphthalimide formation have often been conducted in protic solvents like acetic acid. researchgate.net For 1,3-dipolar cycloadditions, theoretical calculations have been performed using solvents like toluene to model the reaction environment. researchgate.net The solvent can affect reactant solubility, stabilize transition states, and in some cases, participate directly in the reaction mechanism.
Catalytic Influences on Reactivity
The reactivity of the isoindole-1,3-dione core and its derivatives is significantly influenced by catalysts, which can facilitate a variety of transformations. The choice of catalyst and solvent system is crucial in directing the reaction toward the desired product.
In the synthesis of derivatives containing the isoindole-1,3-dione scaffold, base-catalyzed reactions are common. For instance, the Claisen-Schmidt condensation of a related isoindoline-1,3-dione derivative with 2-fluorobenzaldehyde (B47322) is effectively carried out using potassium tert-butoxide as a catalyst in an ethanol (B145695) solvent. mdpi.com This reaction proceeds under reflux conditions, and subsequent acidification is required to isolate the product. mdpi.com
Acid catalysts also play a role in transformations involving the phthalimide structure. In syntheses of N-substituted isoindole-1,3-dione derivatives, a catalytic amount of glacial acetic acid in a solvent like toluene at elevated temperatures (110 °C) is used to promote the condensation reaction between a hydrazide and phthalic anhydride. mdpi.com
More advanced catalytic systems involving transition metals have been reported for the functionalization of isoindoles. These include rhodium(III)-catalyzed couplings and molybdenum-based systems that enable ring-closing metathesis, highlighting the broad scope of catalytic transformations applicable to the isoindole framework. researchgate.net
Table 1: Examples of Catalytic Systems in Isoindole-1,3-dione Reactions
| Catalyst | Reagents | Reaction Type | Conditions | Source(s) |
| Potassium tert-butoxide | 2-((5-acetyl-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, 2-fluorobenzaldehyde | Claisen-Schmidt Condensation | Ethanol, Reflux | mdpi.com |
| Glacial Acetic Acid | 1-(substituted-phenyl)-1H-1,2,3-triazole-4-carbohydrazide, Phthalic Anhydride | Condensation | Toluene, 110 °C | mdpi.com |
Rearrangement Reactions and Isomerization Pathways
The 2-(2-fluorophenyl) substituent introduces unique possibilities for rearrangement and isomerization reactions, particularly involving the fluorine atom.
Fluorine Radical Rearrangements: Computational studies using density functional theory (DFT) have shown that 1,2-fluorine atom migrations in perfluoroalkyl radicals are thermodynamically favorable. nih.gov This type of rearrangement, where a fluorine atom shifts from a less branched to a more branched carbon center, has calculated activation barriers between 19-29 kcal/mol. nih.gov These barriers can be overcome at elevated temperatures or through photochemical activation. nih.gov The presence of mineralization products like hydrogen fluoride (B91410) (HF) can further lower the activation barrier by as much as 10 kcal/mol, making this isomerization process more prominent. nih.gov Natural bond orbital analyses indicate that the fluorine moves as a radical in a noncharge-separated state. nih.gov While initially considered implausible due to the high C-F bond strength, these findings suggest that 1,2-fluorine atom shifts represent a potential, albeit minor, isomerization channel for fluorinated aromatic compounds like 2-(2-fluorophenyl)isoindole-1,3-dione under specific degradation conditions. nih.gov
Base-Induced Isomerization: The isoindole scaffold is also susceptible to base-induced rearrangements. Studies on complex dispiro-pyrrolidineoxindoles, which are synthesized via [3+2] cycloaddition reactions, have revealed novel isomerization pathways upon treatment with bases like sodium alkoxides. mdpi.com These transformations can lead to the inversion of configuration at a specific stereocenter (epimerization) or even skeletal rearrangements, resulting in diastereomers that are not accessible through direct cycloaddition. mdpi.com This demonstrates that basic conditions can be used to explore different stereochemical outcomes and potentially access more stable or biologically active isomers.
Oxidative Transformations in Fused Isoindole Systems
The isoindole-1,3-dione nucleus can be incorporated into larger, fused heterocyclic systems through oxidative reactions. These transformations often involve the formation of new carbon-carbon and carbon-heteroatom bonds.
A notable example is the synthesis of fused multifunctionalized isoindole-1,3-diones from the reaction of tetraynes and imidazole derivatives. rsc.org This process involves a hexadehydro-Diels–Alder (HDDA) domino reaction followed by an intermolecular coupling oxidation. rsc.orgscispace.com The reaction is typically conducted in toluene at 100 °C, and molecular oxygen (O₂) at 1 atmosphere is crucial for the oxidative step. rsc.orgscispace.com The proposed mechanism involves the formation of an aryne intermediate, which undergoes cycloaddition with the imidazole derivative. The subsequent elimination of HCN and oxidation by oxygen yields the final fused isoindole-1,3-dione product. rsc.org The reaction shows poor yields in oxygen-free conditions, highlighting the essential role of the oxidative transformation in the formation of the fused system. scispace.com
Other oxidative processes include the transformation of azaisoindoles into novel pyrrole-fused 2-pyridones, which proceeds via N-alkylation followed by oxidation. nsf.gov Furthermore, the neuroprotective effects of certain isoindoline-1,3-dione derivatives have been demonstrated against H₂O₂-induced cell death, indicating the interaction of this scaffold within oxidative environments. nih.gov
Spectroscopic and Computational Monitoring of Reaction Progress
The synthesis and transformation of this compound and related compounds are rigorously monitored and characterized using a combination of spectroscopic and computational techniques.
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. In derivatives of this compound, characteristic signals confirm the presence of the fluorophenyl and isoindole moieties. For example, in a related structure, the enone fragment protons appear as doublets with coupling constants indicative of a trans-configuration, while carbonyl carbons of the dione (B5365651) show distinct signals in the ¹³C NMR spectrum around 177-183 ppm. mdpi.com The heteronuclear coupling between fluorine and adjacent protons or carbons (¹⁹F-¹H, ¹⁹F-¹³C) in the NMR spectra provides definitive evidence for the structure of fluorinated compounds. mdpi.com
Mass Spectrometry (MS): LC-MS and High-Resolution Mass Spectrometry (HRMS) are used to confirm the molecular weight and elemental composition of the synthesized compounds. The observation of the molecular ion peak [M+H]⁺ in positive ionization mode confirms the formation of the target molecule. mdpi.com
Infrared (IR) Spectroscopy: IR spectra are used to identify key functional groups. The characteristic C=O stretching frequencies of the imide group in the isoindole-1,3-dione ring are readily identifiable. mdpi.comrsc.org
Table 2: Spectroscopic Data for a Representative Isoindole-1,3-dione Derivative
| Technique | Observation | Interpretation | Source(s) |
| ¹H NMR | Doublets at 7.73 and 7.95 ppm (J = 16.1 Hz) | Trans-configuration of vinylic protons | mdpi.com |
| ¹³C NMR | Signals at 182.8 and 177.9 ppm | Carbonyl carbons of the dione and enone groups | mdpi.com |
| LC-MS | Molecular ion peak at m/z 408.0 [M+H]⁺ | Confirmation of molecular weight | mdpi.com |
| FT-IR | Bands at 1766, 1712 cm⁻¹ | C=O stretching of the imide group | rsc.org |
Computational Monitoring: Density Functional Theory (DFT) calculations have proven invaluable for understanding reaction mechanisms that are difficult to observe experimentally. nih.gov These computational methods are used to calculate the thermodynamics and kinetics of potential reaction pathways, such as the 1,2-fluorine radical rearrangements. By computing the activation barriers and transition state geometries, researchers can predict the feasibility of a proposed mechanism under different conditions. nih.gov
Design and Exploration of Isoindole 1,3 Dione Derivatives and Analogues
Synthesis of Libraries of Substituted Isoindole-1,3-diones
The creation of libraries of substituted isoindole-1,3-diones is fundamental to exploring their therapeutic potential. These libraries allow for systematic structure-activity relationship (SAR) studies. A primary and straightforward method for synthesizing N-substituted phthalimides is the condensation reaction between phthalic anhydride (B1165640) or its substituted derivatives and a primary amine. mdpi.comscispace.com This approach is highly versatile and is a cornerstone for generating a diverse set of analogues.
Common synthetic strategies include:
Direct Condensation: Refluxing phthalic anhydride with a primary amine, such as 2-fluoroaniline, in a suitable solvent like glacial acetic acid or toluene (B28343), is a conventional method. mdpi.commdpi.com Green chemistry approaches have also been developed, utilizing solventless reactions with simple heating to produce isoindole-1,3-diones. researchgate.net
Mannich Reaction: The acidic proton on the imide nitrogen of a phthalimide (B116566) allows for aminomethylation reactions, enabling the introduction of various pharmacophores. mdpi.com
Multi-step Synthesis: More complex derivatives are often built through multi-step sequences. For instance, N-allylphthalimide can undergo a Heck reaction with an aryl halide like 1-fluoro-4-iodobenzene (B1293370) to yield propenyl-linked derivatives. prepchem.com Similarly, acyl-hydrazides can be reacted with phthalic anhydride to create N-amido-phthalimide structures. mdpi.com
These methods enable the generation of extensive libraries by varying both the substituents on the phthalimide ring and the nature of the N-substituent, which is crucial for probing biological interactions. acgpubs.orgresearchgate.net
Rational Design Principles for Novel Derivatives
The design of new isoindole-1,3-dione derivatives is guided by established medicinal chemistry principles to optimize their interaction with biological targets.
Fluorine Atom Positional Isomerism (ortho, meta, para)
The position of the fluorine atom on the N-phenyl ring—ortho (2-position), meta (3-position), or para (4-position)—can significantly influence the compound's biological activity. This is due to the distinct electronic and steric effects each isomer imparts. For example, in a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids designed as acetylcholinesterase (AChE) inhibitors, compounds with a para-fluorobenzyl pyridinium moiety (4-fluoro) demonstrated the highest inhibitory potency against AChE. nih.gov This suggests that the specific placement of the highly electronegative fluorine atom can optimize interactions within the enzyme's active site. The comparative analysis of these isomers is a critical step in SAR studies to identify the most favorable substitution pattern for a given biological target.
Variation of N-Substituents for Modulated Activity
The N-substituent of the isoindole-1,3-dione scaffold is a key determinant of biological activity and the most common point of modification. mdpi.com The significant reactivity of the imide nitrogen proton facilitates the introduction of a vast array of chemical moieties, allowing for the fine-tuning of a compound's properties. nih.govmdpi.com
By attaching different pharmacophores to the nitrogen atom, researchers can target a wide range of biological systems. For instance, linking arylpiperazine moieties to the phthalimide core has led to the development of potent inhibitors of cholinesterases, which are relevant in the context of Alzheimer's disease. nih.gov Similarly, introducing N-benzyl pyridinium groups has also yielded effective AChE inhibitors. nih.gov The type of linker between the isoindole-1,3-dione core and the N-substituent also plays a critical role in modulating activity.
Table 1: Examples of N-Substituent Variations and Their Biological Targets
| Base Scaffold | N-Substituent Class | Example Linker/Group | Biological Target |
|---|---|---|---|
| Isoindole-1,3-dione | Arylpiperazine | Ethyl, Acetyl | Cholinesterases nih.gov |
| Isoindole-1,3-dione | Benzyl (B1604629) Pyridinium | Methylene | Acetylcholinesterase nih.gov |
| Isoindole-1,3-dione | Phenylalanine | Direct | Anticancer, Antileishmanial newsama.com |
Hybrid Molecule Design Incorporating Other Biologically Active Scaffolds (e.g., thiazole (B1198619), triazole, piperazine)
Molecular hybridization is a powerful strategy that involves combining the isoindole-1,3-dione scaffold with other known biologically active heterocyclic systems. This approach aims to create synergistic effects or multi-target compounds.
Thiazole Hybrids: The combination of thiazole and isoindole-1,3-dione has been explored to develop new therapeutic agents. For example, a hybrid molecule, (E)-2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, was synthesized through a Claisen-Schmidt condensation. mdpi.comresearchgate.net This compound demonstrated significant antimitotic activity against human tumor cell lines. mdpi.com Molecular docking studies of such hybrids have suggested potential inhibition of targets like EGFR and HER2 tyrosine kinases. researchgate.net
Triazole Hybrids: The 1,2,4-triazole (B32235) ring is another important pharmacophore. The synthesis of N-(1,3-dioxoisoindolin-2-yl)-1-(substituted-phenyl)-1H-1,2,3-triazole-4-carboxamides has been accomplished by reacting triazole-carbohydrazides with phthalic anhydride. mdpi.com Triazole moieties are known to act as tubulin polymerization inhibitors, and hybridizing them with other scaffolds like indole (B1671886) aims to create potent anticancer agents. nih.gov
Piperazine (B1678402) Hybrids: Piperazine is a common scaffold in drug discovery. Isoindolinyl-alkyl-piperazines have been synthesized by linking the isoindole-1,3-dione core to various substituted piperazines. nih.govgoogle.com These hybrids have been investigated for a range of activities, including cholinesterase inhibition, by modifying the aryl group on the piperazine ring. nih.govnih.gov
Strategies for Enhancing Molecular Complexity and Diversity
Moving beyond simple substitutions, advanced synthetic strategies are employed to increase the structural complexity and diversity of isoindole-1,3-dione libraries, leading to novel chemical entities with unique properties.
One approach is the use of domino reactions, such as the hexadehydro-Diels–Alder (HDDA) reaction. This strategy has been used to synthesize fused, multifunctionalized isoindole-1,3-diones from the reaction of substituted tetraynes and imidazole (B134444) derivatives. scispace.com This process involves the formation of multiple new chemical bonds in a single operation, rapidly building complex, tricyclic isoindole-1,3-dione systems. scispace.com
Another method involves using cycloaddition reactions to build upon the isoindole core. For example, the reaction of an N-substituted isoindoledione containing a double bond with dichloroketene (B1203229) can yield a complex tricyclic product. researchgate.net Such strategies allow for the exploration of novel three-dimensional chemical space, which is often underexplored compared to flat, aromatic systems. The development of cost-effective and environmentally friendly methods, such as using palladium catalysts for Diels-Alder reactions, facilitates the scalable synthesis of these complex molecules. rsc.org
Structural Requirements for Specific Biological Target Interactions
The effectiveness of an isoindole-1,3-dione derivative against a specific biological target is dictated by precise structural features that govern its binding affinity and selectivity. Molecular docking studies are invaluable tools for elucidating these interactions.
For instance, in the inhibition of cholinesterases, the isoindole-1,3-dione moiety often engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues (like Tyr70) in the peripheral anionic site (PAS) of the enzyme's active gorge. nih.gov Meanwhile, a linked N-substituent, such as a piperazine or pyridinium ring, can form crucial cation-π interactions with residues like Phe330 in the catalytic anionic site (CAS). nih.govnih.gov
In the context of cyclooxygenase (COX) inhibition, the isoindole-1,3-dione part of the molecule can form π-alkyl and π-sigma interactions with residues like Leu352 and Val523 in the COX-2 binding site. nih.gov A linked piperazine ring can establish further hydrophobic interactions, while specific functional groups on a linker, like a carbonyl group, can form hydrogen bonds with key residues such as Arg120 and Tyr355, enhancing binding affinity. nih.gov For pyrazole-isoindoline-1,3-dione hybrids targeting 4-hydroxyphenylpyruvate dioxygenase, X-ray crystallography revealed that the isoindoline-1,3-dione moiety forms significant π-π stacking interactions with Phe381 and Phe424. nih.gov
These findings underscore the importance of the isoindole-1,3-dione scaffold as an anchoring point, while the N-substituent and any linkers are crucial for establishing specific interactions that determine the compound's potency and selectivity for its intended biological target.
Table of Mentioned Compounds
| Compound Name |
|---|
| 2-(2-Fluorophenyl)isoindole-1,3-dione |
| Phthalic anhydride |
| 2-Fluoroaniline |
| 1-Fluoro-4-iodobenzene |
| N-Allylphthalimide |
| (E)-2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione |
| 1-(1,3-Dioxoisoindolin-2-yl)thiourea |
| 2-Fluorobenzaldehyde (B47322) |
| N-(1,3-Dioxoisoindolin-2-yl)-1-(substituted-phenyl)-1H-1,2,3-triazole-4-carboxamide |
| 1-(3-Chlorophenyl)piperazine |
| 2-(3-Bromopropyl)isoindole-1,3-dione |
Mechanistic Investigations of Biological Activities of Isoindole 1,3 Diones
Antimicrobial Activity Studies
The isoindole-1,3-dione nucleus is a recognized pharmacophore with significant antimicrobial potential researchgate.net. Derivatives of this structure have been synthesized and evaluated for their activity against a range of pathogenic microorganisms, including bacteria and fungi derpharmachemica.comrajpub.com. The lipophilic nature of these compounds is thought to enhance their ability to cross biological membranes, a key factor in their antimicrobial efficacy researchgate.netgsconlinepress.com. Research has explored how different substitutions on the isoindole-1,3-dione core influence the breadth and potency of its antimicrobial effects nih.govnih.gov.
While specific studies focusing solely on 2-(2-Fluorophenyl)isoindole-1,3-dione are not extensively detailed in the reviewed literature, the broader class of N-substituted phthalimides has been investigated for antibacterial properties. For instance, various isoindoline-1,3-dione derivatives have been synthesized and tested against clinically isolated bacterial strains such as E. Coli, P. Fluorescence, M. Luteus, and B. Subtilis semanticscholar.org.
In one study, a series of novel isoindole-1,3-dione derivatives were synthesized and evaluated for their in vitro antibacterial activity. Among the synthesized compounds, some exhibited good activity against the tested pathogenic bacterial strains semanticscholar.org. Another study focused on benzothiazole-phthalimide hybrids reported that one of the most active compounds showed significant activity against both gram-positive and gram-negative bacterial strains, with MIC values ranging from 16 to 32 µg/mL for Staphylococcus aureus and methicillin-resistant S. aureus nih.gov.
The general findings suggest that the isoindole-1,3-dione scaffold is a viable starting point for the development of new antibacterial agents. The nature of the substituent on the nitrogen atom plays a crucial role in determining the antibacterial spectrum and potency.
| Compound Class | Bacterial Strains | Activity/MIC Values |
|---|---|---|
| Isoindoline-1,3-dione derivatives | E. Coli, P. Fluorescence, M. Luteus, B. Subtilis | Some compounds exhibited good activity |
| Benzothiazole-phthalimide hybrids | Staphylococcus aureus, Methicillin-resistant S. aureus | 16 to 32 µg/mL |
Similar to the antibacterial studies, research into the antifungal properties of this compound is limited. However, the antifungal potential of the broader isoindole-1,3-dione class of compounds has been documented researchgate.net. The development of new antifungal agents is critical due to the rise of resistant fungal pathogens, such as Candida albicans mdpi.comfrontiersin.org.
In a study of phthalimide (B116566) and N-phthaloylglycine esters, one of the phthalimide aryl esters demonstrated notable activity against the yeast fungi C. tropicalis and C. albicans, with MIC values of 128 µg·mL⁻¹ mdpi.com. Another research effort synthesized new phthalimido derivatives and tested their antifungal activity, with one compound showing promising results rajpub.com. Additionally, some newly synthesized isoindoline-1,3-dione derivatives were reported to have moderate antifungal activity against various fungal strains gsconlinepress.com.
These findings underscore the potential of the isoindole-1,3-dione scaffold in the design of novel antifungal agents. Further investigation into how specific substitutions, such as the 2-fluorophenyl group, affect antifungal efficacy is warranted.
| Compound Class | Fungal Strains | Activity/MIC Values |
|---|---|---|
| Phthalimide aryl esters | C. tropicalis, C. albicans | 128 µg·mL⁻¹ |
| Phthalimido derivatives | Not specified | Promising activity |
| Isoindoline-1,3-dione derivatives | Not specified | Moderate activity |
The precise mechanisms of antimicrobial action for this compound have not been specifically elucidated. However, for the broader class of phthalimide derivatives, several potential mechanisms have been proposed. One suggested mechanism involves the inhibition of essential enzymes in microbial metabolic pathways. For example, some N-substituted phthalimides have been investigated as inhibitors of GlcN-6-P synthase, an enzyme crucial for the biosynthesis of the bacterial cell wall researchgate.net.
Another proposed mechanism relates to the interaction of these compounds with microbial DNA, thereby interfering with replication and transcription researchgate.net. The hydrophobic nature of the phthalimide structure facilitates its passage across cell membranes, allowing it to reach intracellular targets nih.gov. For certain antifungal phthalimide derivatives, it is suggested that they may act by disrupting the fungal cell membrane, particularly by interfering with ergosterol, a vital component of the membrane mdpi.com. The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to enhance the metabolic stability and biological activity of compounds, which may also influence its mechanism of action researchgate.net.
Antitumor and Anticancer Research
The isoindole-1,3-dione framework is a well-established "privileged scaffold" in the design of anticancer agents, largely due to the success of thalidomide (B1683933) and its analogs in treating certain cancers newsama.com. Numerous derivatives of isoindole-1,3-dione have been synthesized and evaluated for their cytotoxic effects against a variety of cancer cell lines nih.govnih.govnih.gov. The anticancer activity of these compounds is often dependent on the nature of the substituents attached to the core structure nih.gov.
While specific antimitotic data for this compound was not found, a closely related and more complex compound, (E)-2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, which contains the 2-fluorophenyl and isoindoline-1,3-dione moieties, has undergone evaluation for its antimitotic activity. This compound was reported to display a high level of antimitotic activity against tested human tumor cells, with mean GI50/TGI values of 15.72/50.68 μM mdpi.comresearchgate.net. The antimitotic activity of such compounds is often associated with their ability to interfere with microtubule dynamics, which are essential for cell division.
The cytotoxic potential of isoindole-1,3-dione derivatives has been extensively studied against various human tumor cell lines. Although specific data for this compound is not available, related compounds have shown significant activity. For instance, the aforementioned complex derivative, (E)-2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, exhibited notable cytotoxic effects against a panel of cancer cell lines. It showed potent growth inhibition against non-small cell lung cancer (HOP-62), CNS cancer (SF-539), melanoma (MDA-MB-435), ovarian cancer (OVCAR-8), prostate cancer (DU-145), and breast cancer (MDA-MB-468) cell lines mdpi.com. The average cell growth inhibition rate for this compound was 12.53% mdpi.com.
In other studies, various N-substituted isoindole-1,3-dione derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. For example, some derivatives have been tested against HeLa (cervical cancer), C6 (glioma), and A549 (lung cancer) cell lines, with some compounds showing cell-selective activity nih.gov. Another study reported on isoindole-1,3-dione derivatives that inhibited the viability of blood cancer cell lines, K562 and Raji researchgate.net. The findings from these studies on related compounds suggest that the this compound scaffold is a promising area for further anticancer research.
| Compound | Cell Line | Activity/Parameter | Value |
|---|---|---|---|
| (E)-2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Human Tumor Cells (average) | Mean GI50 | 15.72 µM |
| Human Tumor Cells (average) | Mean TGI | 50.68 µM | |
| HOP-62 (Non-small cell lung cancer) | Growth Percentage | -17.47% | |
| SF-539 (CNS cancer) | Growth Percentage | -49.97% | |
| MDA-MB-435 (Melanoma) | Growth Percentage | -22.59% | |
| OVCAR-8 (Ovarian cancer) | Growth Percentage | -27.71% | |
| DU-145 (Prostate cancer) | Growth Percentage | -44.35% |
Molecular Target Identification (e.g., EGFR and HER2 Tyrosine Kinase Inhibition)
Research into the anticancer properties of isoindole-1,3-dione derivatives has explored their potential as inhibitors of key signaling molecules such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). These receptor tyrosine kinases are crucial in cell proliferation and are often overexpressed in various cancers. While the broader class of isoindole-1,3-diones has been investigated for anticancer activities, specific data on the inhibitory effects of this compound on EGFR and HER2 are not extensively documented in publicly available research. General studies on related compounds, however, suggest that the isoindole-1,3-dione core can be a valuable pharmacophore for the design of kinase inhibitors. The planar nature of the ring system allows for potential interactions with the ATP-binding pocket of these enzymes.
Inhibition of β-Secretase (BACE-1) and Aβ-aggregation Pathways
The accumulation of amyloid-beta (Aβ) peptides, a process initiated by the enzymatic cleavage of the amyloid precursor protein by β-secretase (BACE-1), is a hallmark of Alzheimer's disease. Consequently, the inhibition of BACE-1 and the prevention of Aβ aggregation are key therapeutic strategies. Derivatives of isoindoline-1,3-dione have been identified as a class of compounds with the potential to interfere with these pathological processes. Studies have shown that certain isoindoline-1,3-dione derivatives can act as inhibitors of both acetylcholinesterase and Aβ aggregation. nih.gov While direct evidence for this compound is limited, the general scaffold is considered a promising starting point for the development of multi-target anti-Alzheimer's agents.
| Compound Class | Target | Observed Effect |
|---|---|---|
| Isoindoline-1,3-dione derivatives | Acetylcholinesterase (AChE) | Inhibitory activity |
| Isoindoline-1,3-dione derivatives | Butyrylcholinesterase (BuChE) | Inhibitory activity |
| Isoindoline-1,3-dione derivatives | β-Amyloid (Aβ) aggregation | Inhibition of aggregation |
Anti-inflammatory Research
The anti-inflammatory properties of isoindole-1,3-dione derivatives have been a subject of significant research interest. edgccjournal.org The phthalimide ring, a key component of this structure, is present in several compounds with known immunomodulatory and anti-inflammatory effects. mdpi.com Mechanistic studies on various N-substituted isoindole-1,3-diones have indicated that their anti-inflammatory action can be attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX). mdpi.com For instance, certain N-aryl piperazine (B1678402) alkyl phthalimide derivatives have been shown to reduce COX-2 expression in stimulated macrophages. nih.gov In animal models of inflammation, such as carrageenan-induced paw edema, these compounds have demonstrated a significant reduction in swelling. nih.gov Although specific studies on the anti-inflammatory activity of this compound are not widely reported, the collective data on related compounds suggest that this molecule may also possess anti-inflammatory potential.
| Compound | Dose (mg/kg) | Edema Reduction (%) after 1h | Edema Reduction (%) after 2h | Edema Reduction (%) after 3h |
|---|---|---|---|---|
| F1 | 10 | 27.8 | 17.5 | 17.0 |
| F1 | 20 | 38.5 | 37.2 | 22.1 |
Antiviral Activity Investigations (e.g., Anti-SARS-CoV-2 Potential)
The isoindole scaffold is present in a number of compounds that have been investigated for their antiviral properties. jmchemsci.com Research has explored the activity of isoindole derivatives against a range of viruses. In the context of the recent global health crisis, there has been a significant effort to identify new antiviral agents against SARS-CoV-2. While some indole-based compounds have shown promise in inhibiting SARS-CoV-2 replication, specific data on the anti-SARS-CoV-2 potential of this compound is not yet available in the scientific literature. However, the broad antiviral activity of the isoindole class of compounds suggests that this derivative could be a candidate for future antiviral screening and development. jmchemsci.com
Antimycobacterial Activity and Target Engagement
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, necessitating the discovery of new and effective treatments. The isoindoline-1,3-dione subunit has been identified as a promising pharmacophore in the development of antimycobacterial agents. nih.gov Various derivatives have been synthesized and evaluated for their activity against the H37Rv strain of M. tuberculosis. nih.gov Structure-activity relationship studies have revealed that modifications to the N-substituent of the isoindoline-1,3-dione ring can significantly impact antimycobacterial potency. nih.gov While there is a lack of specific data on the activity of this compound, the general findings for this class of compounds are encouraging.
The enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the mycobacterial fatty acid synthesis pathway and is the primary target of the frontline anti-tuberculosis drug isoniazid. The development of direct inhibitors of InhA is a key strategy to overcome isoniazid resistance. The isoindoline-1,3-dione scaffold has been explored for its potential to inhibit InhA. nih.gov Computational studies, including molecular docking and dynamic simulations, have been used to investigate the binding of isoindoline-1,3-dione derivatives to the InhA active site. nih.gov These studies suggest that the planar aromatic ring and hydrophobicity of these compounds are important for their interaction with the enzyme. nih.gov Although experimental data for this compound as an InhA inhibitor is not currently available, the theoretical and experimental work on related compounds provides a basis for future investigations.
| Compound | Target | IC50 (μM) |
|---|---|---|
| Compound 27 (an isoindoline-1,3-dione derivative) | M. tuberculosis H37Rv | 18 |
| Compound 27 (an isoindoline-1,3-dione derivative) | InhA | 8.65 |
| Triclosan (control) | InhA | 1.32 |
Neurodegenerative Disease Research
Research into the therapeutic potential of isoindole-1,3-dione derivatives has identified several mechanisms relevant to the treatment of neurodegenerative diseases. These investigations have primarily focused on the inhibition of key enzymes and interaction with specific receptors implicated in the pathophysiology of conditions like Alzheimer's disease.
Cholinesterase (AChE and BChE) Inhibitory Properties
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a cornerstone of symptomatic treatment for Alzheimer's disease, as it increases the availability of the neurotransmitter acetylcholine in the brain. nih.gov The isoindole-1,3-dione scaffold has been utilized as a fundamental structure in the design of new cholinesterase inhibitors.
Studies have revealed that derivatives incorporating a fluorophenyl moiety exhibit notable inhibitory activity. For instance, a phthalimide-based compound featuring a 4-Fluorophenyl group was identified as the most potent in its series against AChE, with a half-maximal inhibitory concentration (IC50) of 16.42 ± 1.07 µM. nih.gov Further modifications to the core structure have led to even greater potency. A series of 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized, among which a compound with a meta-fluoro substitution on the phenyl ring (compound 4e) demonstrated an exceptionally potent IC50 value of 7.1 nM against AChE. researchgate.net Another study on isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids found that para-fluoro substituted compounds were the most effective, with an IC50 value of 2.1 µM against AChE. Research into derivatives with an N-benzylpiperidine or related moieties has also yielded compounds with high inhibitory activity against both AChE and BChE, with IC50 values in the nanomolar to low micromolar range. semanticscholar.org
These findings underscore the significance of the isoindole-1,3-dione structure, combined with specific substitutions like the fluorophenyl group, in achieving potent cholinesterase inhibition.
Table 1: Cholinesterase Inhibitory Activity of Selected Isoindole-1,3-dione Derivatives
| Compound Description | Target Enzyme | IC50 Value |
|---|---|---|
| Phthalimide derivative with 4-Fluorophenyl moiety | AChE | 16.42 ± 1.07 µM nih.gov |
| 2-(2-(4-(benzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione with m-Fluoro substitution | AChE | 7.1 nM researchgate.net |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrid with para-Fluoro substitution | AChE | 2.1 µM |
| Derivative with N-benzylamine moiety | AChE | 34 nM semanticscholar.org |
| Derivative with N-benzylamine moiety | BChE | 0.54 µM semanticscholar.org |
Ligand Binding Studies for Serotonin Receptors (5-HT1A/5-HT7)
Serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes, are implicated in the regulation of mood, cognition, and memory, making them attractive targets for neurodegenerative disease therapies. frontiersin.org The isoindoline-1,3-dione moiety has been incorporated into ligands designed to interact with these receptors.
While direct binding data for this compound on these specific serotonin receptors is not extensively detailed, the existing research on related structures suggests that the isoindoline-1,3-dione framework can be a component of selective serotonergic ligands, warranting further investigation into substitutions like the 2-fluorophenyl group.
Table 2: Serotonin Receptor Binding Affinity of an Isoindoline-1,3-dione Derivative
| Compound | Receptor Subtype | Binding Affinity (Ki) |
|---|---|---|
| 2-(4-(Isoindolin-2-yl)butyl)isoindoline-1,3-dione | 5-HT2C | 151 nM nih.gov |
| 2-(4-(Isoindolin-2-yl)butyl)isoindoline-1,3-dione | 5-HT1A | >1000 nM nih.gov |
| 2-(4-(Isoindolin-2-yl)butyl)isoindoline-1,3-dione | 5-HT7 | >1000 nM nih.gov |
Phosphodiesterase (PDE4B and PDE10A) Inhibition Research
Phosphodiesterases (PDEs) are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. nih.gov Inhibition of specific PDE subtypes is a promising strategy for treating neurodegenerative and inflammatory conditions. PDE4, which is crucial for modulating inflammatory responses and cognitive functions, and PDE10A, which is highly expressed in brain regions associated with cognition, are particularly relevant targets. nih.govfrontiersin.org
The PDE4 family has four subtypes (A-D), with PDE4B and PDE4D being highly expressed in immune cells and considered the main drivers of the anti-inflammatory effects of PDE4 inhibitors. dtu.dk PDE10A inhibition modulates cyclic-nucleotide levels in the basal ganglia circuits and is considered a potential therapeutic strategy for disorders involving disturbed neurotransmission. frontiersin.org While several PDE4 and PDE10A inhibitors are in clinical development for various neurological and inflammatory diseases, research specifically linking the this compound structure to the inhibition of PDE4B or PDE10A is not prominent in the existing literature. nih.govfrontiersin.org The potential for this class of compounds to act as inhibitors of these key phosphodiesterases remains an area for future exploration.
Mechanisms of Action for Other Reported Biological Activities
Beyond neurodegenerative disease research, the isoindole-1,3-dione scaffold has been investigated for a range of other biological activities.
Anticonvulsant: Epilepsy is a neurological disorder characterized by abnormal brain electrical activity. nih.gov A study of various isoindoline-1,3-dione derivatives identified them as potential anticonvulsant prototypes. The most active compound in the series was found to increase the latency to seizure, decrease the duration of seizures, and reduce the mortality rate in preclinical models, suggesting this chemical class is a promising starting point for the development of new antiepileptic drugs. nih.gov The mechanism for related compounds often involves interaction with neuronal voltage-sensitive sodium and calcium channels. mdpi.com
Antioxidant: Oxidative stress is implicated in numerous diseases. The antioxidant potential of compounds is often evaluated by their ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). mdpi.commdpi.com While specific data on this compound is limited, related heterocyclic structures have shown significant antioxidant properties. For example, certain substituted 2-phenyl-1H-indoles, which share structural similarities, have demonstrated potent activity in DPPH and superoxide radical scavenging assays. nih.gov
Xanthine Oxidase (XO) Inhibition: Xanthine oxidase is a key enzyme in purine metabolism that produces uric acid; its overactivity can lead to hyperuricemia and gout. frontiersin.orgnih.gov Isoindole-1,3-dione derivatives have been evaluated for their XO inhibitory properties. Studies have shown that N-phenyl isoindole-1,3-dione derivatives exhibit significantly better inhibitory activity than N-methyl or N-ethyl derivatives, indicating that the presence of the phenyl ring enhances the inhibitory effect. researchgate.net IC50 values for these compounds against XO have been reported in the low micromolar range. researchgate.net
Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are ubiquitous enzymes involved in various physiological processes, and their inhibition has therapeutic applications in treating glaucoma, epilepsy, and some cancers. mdpi.commdpi.com The isoindole-1,3-dione scaffold has been used as a "tail" in the design of selective CA inhibitors. nih.gov Typically, these molecules also incorporate a primary sulfonamide group, which is a potent zinc-binding group essential for interacting with the enzyme's active site. nih.gov This "tail approach" has been used to create derivatives that show striking selective activity against the tumor-associated hCA IX isoform over the more common hCA I and II isoforms. nih.gov
Antileishmanial: Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. nih.gov While various heterocyclic compounds, including some with fluorophenyl substitutions, have been identified as having antileishmanial activity, there are no specific reports in the surveyed literature detailing the activity of this compound against Leishmania species. nih.gov
Table 3: Other Reported Biological Activities of Isoindole-1,3-dione Derivatives
| Biological Activity | Target/Assay | Finding/Result |
|---|---|---|
| Xanthine Oxidase Inhibition | Xanthine Oxidase | N-phenyl isoindole-1,3-dione derivatives showed IC50 values ranging from 7.15 to 22.56 µM. researchgate.net |
| Carbonic Anhydrase Inhibition | hCA IX | Isoindoline-1,3-dione-benzenesulfonamide derivatives showed selective inhibition with Ki values in the low nanomolar range (e.g., 5.1 nM). nih.gov |
| Anticonvulsant Activity | Seizure Models | A series of isoindoline-1,3-dione derivatives showed protective effects against induced seizures. nih.gov |
Emerging Applications Beyond Medicinal Chemistry
Material Science Applications
The rigid, planar structure and the electron-accepting nature of the phthalimide (B116566) core make it an attractive building block for advanced materials. The specific substitution with a 2-fluorophenyl ring further tunes these properties, influencing molecular packing, charge transport, and light absorption characteristics.
The isoindole-1,3-dione moiety is being investigated for its role in organic electronic materials. Research into related N-substituted isoindole-1,3-dione derivatives shows they tend to be insulator materials with poor conductivity but possess optical properties that are advantageous for certain electronic applications. nih.gov Studies on naphthalene (B1677914) phthalimide derivatives have demonstrated that these compounds can undergo reversible electrochemical reduction. mdpi.com This process leads to the formation of stable radical anions and results in significant changes to the material's optical properties, a phenomenon known as electrochromism. mdpi.com This behavior is critical for the development of electrochromic devices, such as smart windows and electronic displays, where a material's color and transparency are controlled by an applied voltage. The electron-withdrawing character of the dione (B5365651) groups in 2-(2-Fluorophenyl)isoindole-1,3-dione suggests it could exhibit similar stable reduction-oxidation cycles, making it a candidate for such optoelectronic applications.
In the quest for efficient and cost-effective solar energy conversion, isoindole-1,3-dione derivatives are emerging as valuable components in organic solar cells (OSCs). Specifically, the phthalimide unit is used as an electron-accepting end-capping group in the design of novel non-fullerene acceptors (NFAs). mdpi.com These NFAs are a critical component of modern bulk heterojunction (BHJ) solar cells, where they are blended with a polymer donor to form the photoactive layer. mdpi.com
The optical properties of the isoindole-1,3-dione core are central to this application. Studies of various derivatives show that their absorbance curves are predominantly in the near-ultraviolet (NUV) region, with absorption peaks around 230 nm. nih.gov However, they exhibit high transmittance in the visible light spectrum, which is a useful property for materials used in transparent electronics or as specific layers in a solar cell stack. nih.gov The optical band gap (Eg) for these types of compounds has been calculated to be in the range of 4.3 to 4.7 eV, characteristic of insulating materials. nih.govnih.gov The ability to form thin films is another crucial aspect of materials used in OSCs.
| Compound Type | Absorbance Peak (λmax, nm) | Optical Band Gap (Eg, eV) | Refractive Index (n) | Key Characteristic |
|---|---|---|---|---|
| N-substituted isoindole-1,3-diones | 229 - 231 | 4.366 - 4.700 | 1.942 - 2.512 | High transmittance in visible region |
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry relies on non-covalent interactions to build large, well-organized assemblies. The rigid structure of this compound makes it an excellent scaffold for constructing complex molecular architectures.
Research has shown that phthalimide derivatives can be integrated into larger, more complex molecules designed to act as hosts for smaller guest molecules. In one such example, a clathrate host incorporating an N-phenyl phthalimide unit was specifically designed to capture formamide (B127407) guest molecules. rsc.org The study highlighted that the orthogonal orientation between the phthalimide plane and the N-phenyl ring creates a well-defined cavity, which is essential for the molecular recognition and binding of the guest. rsc.org This demonstrates the utility of the N-phenyl-phthalimide geometry in creating specific recognition sites in synthetic hosts.
Furthermore, the 2-fluorophenyl group itself can participate in forming ordered structures through specific intermolecular interactions. Studies on related fluorinated aromatic compounds have shown the importance of weak intermolecular forces like C-H···O hydrogen bonds and π-π stacking in creating stable, layered supramolecular networks in the solid state. mdpi.com The fluorine atom can also engage in halogen bonding, providing another tool for directing the assembly of molecules into predictable patterns. mdpi.com
Analytical Chemistry Applications
The unique spectroscopic properties and reactivity of the isoindole-1,3-dione structure lend themselves to applications in analytical chemistry, from fluorescent sensing to chromatographic analysis.
Modified isoindole-1,3-diones are being developed as a new class of L-shaped fluorophores. nih.gov These dyes exhibit several advantageous features for fluorescence-based sensing and imaging, including:
Red-shifted emission: Their absorption and emission are shifted to longer wavelengths (up to ~630 nm), which helps to minimize interference from autofluorescence in biological samples. nih.gov
High fluorescence quantum yields: Their structural rigidity leads to strong fluorescence intensity. nih.gov
Solvent-sensitive emission: Their fluorescence can change depending on the polarity of their environment, a property known as solvatochromism, which can be exploited to probe different environments. nih.gov
The stability of the fluorescent state is crucial, and research on related isoindoles shows that electron-withdrawing substituents on the aromatic ring system can enhance stability. wvu.edu The electron-withdrawing fluorine atom on the phenyl ring of this compound could therefore contribute favorably to creating a stable and sensitive fluorescent probe.
The phthalimide structure is relevant to chromatography in two main ways. Firstly, phthalimide derivatives themselves are often the target analytes in complex samples, such as in the chiral separation of drugs like thalidomide (B1683933) and its analogs using high-performance liquid chromatography (HPLC) on polysaccharide-based chiral stationary phases. nih.gov
Secondly, and more directly applicable to their use as reagents, certain phthalimide derivatives are designed and sold specifically for the pre-column derivatization of analytes in HPLC. tcichemicals.com For instance, reagents like N-Chloromethylphthalimide are used for HPLC labeling. tcichemicals.com In this approach, the phthalimide reagent is attached to an analyte molecule (often at a hydroxyl, thiol, or amino group) before it is injected into the chromatograph. This is particularly useful in indirect chiral separations, where a chiral analyte is reacted with a chiral derivatizing agent to form diastereomers. wvu.edu These diastereomeric products have different physical properties and can be separated on a standard, non-chiral chromatography column. wvu.edu
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways and Methodological Enhancements
While traditional methods for the synthesis of N-arylphthalimides, such as the condensation of phthalic anhydride (B1165640) with an appropriate aniline (B41778), are well-established, future research will likely focus on developing more sustainable and efficient synthetic protocols. researchgate.netnih.govchemrxiv.org Recent advancements in organocatalysis, for instance, have demonstrated the potential for mild and highly selective synthesis of N-aryl phthalimides. researchgate.netchemrxiv.orgknow-todays-news.com The application of N-heterocyclic carbene (NHC) catalysis, for example, could offer a metal-free alternative, proceeding under milder conditions with high yields and enantioselectivities. nih.govchemrxiv.orgknow-todays-news.com
Furthermore, the exploration of one-pot multicomponent reactions promoted by ultrasound could provide a green and efficient route to substituted phthalimides. acs.org Such methods offer advantages like operational simplicity, readily available starting materials, and the use of environmentally benign solvents. acs.org Another promising direction is the use of visible light-promoted reactions, which can enable the N-arylation of phthalimides under metal- or photocatalyst-free conditions. rsc.org The development of novel catalytic systems, including the use of earth-abundant metals like copper, will also be a key area of investigation to enhance the sustainability of the synthesis of 2-(2-fluorophenyl)isoindole-1,3-dione and its analogs. rsc.orgrsc.org
Table 1: Potential Novel Synthetic Approaches for this compound
| Synthetic Strategy | Key Features | Potential Advantages |
| Organocatalysis (e.g., NHC) | Metal-free, mild reaction conditions. researchgate.netchemrxiv.orgknow-todays-news.com | High yields, high enantioselectivity, reduced metal contamination. nih.govknow-todays-news.com |
| Ultrasound-Promoted MCRs | One-pot synthesis, use of green solvents. acs.org | Operational simplicity, high efficiency, environmentally friendly. acs.org |
| Visible Light-Promoted Arylation | Metal- and photocatalyst-free conditions. rsc.org | Sustainable, mild reaction conditions, broad substrate tolerance. rsc.org |
| Copper-Catalyzed Synthesis | Use of earth-abundant metal catalyst. rsc.orgrsc.org | Cost-effective, environmentally benign. rsc.org |
Advanced Computational Approaches for Structure-Function Prediction
Computational chemistry offers powerful tools for predicting the properties and activities of molecules, thereby guiding experimental research. For this compound, advanced computational methods can be employed to predict its structure-function relationships. Density Functional Theory (DFT) calculations, for example, can be used to investigate the compound's electronic structure, spectroscopic properties, and the nature of noncovalent interactions. acgpubs.orgnih.govbgu.ac.il
A key area of future computational study will be the impact of the fluorine atom at the ortho position of the phenyl ring on the molecule's conformation and interactions. nih.govbgu.ac.il This fluorine substitution can significantly influence the compound's physicochemical properties and biological activity. nih.govbgu.ac.il Molecular docking and molecular dynamics simulations can be utilized to predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes and receptors. nih.govmdpi.com These in silico studies can help in identifying potential therapeutic applications and in the rational design of more potent and selective derivatives. mdpi.comresearchgate.net
Mechanistic Elucidation of Underexplored Biological Activities
The phthalimide (B116566) scaffold is a well-known pharmacophore present in a variety of biologically active compounds with a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. rsc.orgnih.govresearchgate.netresearchgate.net While the biological activities of many phthalimide derivatives have been studied, the specific biological profile of this compound remains largely unexplored.
Future research should focus on a systematic evaluation of its biological activities. For instance, its potential as an antimicrobial agent could be investigated, including studies on its mechanism of action against various pathogens. nih.gov The presence of the fluorophenyl group may enhance its antimicrobial properties. nih.gov Furthermore, given the anticancer effects of many phthalimide derivatives, its cytotoxicity against various cancer cell lines should be assessed. researchgate.netacs.org Mechanistic studies, combining experimental and computational approaches, will be crucial to understand how this compound exerts its biological effects at the molecular level. nih.govmdpi.com
Development of Targeted Probes for Biological Systems
Fluorescent probes are invaluable tools for visualizing and understanding biological processes in living systems. The isoindole-1,3-dione scaffold, particularly when incorporated into larger conjugated systems like naphthalimides, can exhibit interesting photophysical properties. mdpi.comrsc.org A promising future research direction is the development of this compound-based derivatives as targeted fluorescent probes.
By functionalizing the phthalimide or the fluorophenyl ring with specific recognition moieties, probes can be designed to selectively target and image specific biomolecules, organelles, or ions within cells. rsc.orgmdpi.com For example, the introduction of a receptor for a particular metal ion could lead to a "turn-off" or "turn-on" fluorescent response upon binding, enabling the detection of that ion in biological systems. rsc.org The development of such probes would not only expand the applications of this compound but also provide new tools for chemical biology research. mdpi.comnih.gov
Application in Emerging Fields of Chemical Science and Technology
The unique structural and electronic properties of N-arylphthalimides suggest their potential application in various emerging fields of chemical science and technology. The isoindole-1,3-dione core, with its delocalized π-electron system, is a candidate for the development of novel organic materials with interesting optical and electronic properties. acgpubs.orgresearchgate.net
Future research could explore the use of this compound and its polymers in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of dielectric materials. acgpubs.org The presence of the fluorine atom can influence the material's properties, such as its charge transport characteristics and stability. Furthermore, the ability of the phthalimide group to participate in various chemical transformations makes it a versatile building block in the synthesis of complex functional molecules and polymers. rsc.orgrsc.org
Table 2: Potential Applications in Emerging Fields
| Field | Potential Application of this compound Derivatives | Rationale |
| Materials Science | Organic electronic materials (e.g., for OLEDs, OPVs). acgpubs.orgresearchgate.net | Delocalized π-system of the isoindole-1,3-dione core. acgpubs.org |
| Polymer Chemistry | Monomers for high-performance polymers. rsc.org | The phthalimide group can impart thermal stability and desirable mechanical properties. |
| Supramolecular Chemistry | Building blocks for self-assembling systems. | The planar structure and potential for noncovalent interactions can drive self-assembly. |
| Agrochemicals | Development of novel pesticides or herbicides. rsc.org | The phthalimide scaffold is found in some existing agrochemicals. rsc.org |
Challenges and Opportunities in the Academic Study of this compound and its Derivatives
The academic study of this compound and its derivatives presents both challenges and opportunities. A primary challenge is the limited amount of existing research specifically on this compound, which necessitates a more exploratory and foundational approach to its investigation.
However, this lack of specific data also represents a significant opportunity for original research. The systematic exploration of its synthesis, properties, and applications can lead to novel discoveries and a deeper understanding of the structure-property relationships in this class of compounds. Overcoming challenges in the selective functionalization of both the phthalimide and the fluorophenyl rings will be key to unlocking the full potential of this molecule. rsc.org The development of robust and versatile synthetic methods will enable the creation of a diverse library of derivatives for screening in various applications, from medicinal chemistry to materials science. researchgate.netnih.govnih.gov The interdisciplinary nature of this research, combining organic synthesis, computational chemistry, biology, and materials science, offers a rich field for academic inquiry and collaboration.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-fluorophenyl)isoindole-1,3-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via condensation of 2-fluorophenylamine derivatives with isoindole-1,3-dione precursors. For example, refluxing 2-fluorophenylamine with 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione in ethanol with pyridine catalysis yields derivatives (72% yield) . Reaction solvents (e.g., CHCl₃ vs. methanol) and crystallization methods significantly affect yield and purity, as seen in analogous compounds (e.g., 77–93% yields for fluorinated analogs) . Monitor reaction progress using TLC (Rf values: 0.62–0.84 in ethyl acetate/toluene) and confirm purity via melting point analysis (e.g., 155–158°C for fluorinated derivatives) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.35–7.88 ppm for fluorophenyl groups) and carbonyl carbons (δ ~167–170 ppm) .
- IR Spectroscopy : Confirm C=O stretches at ~1710–1660 cm⁻¹ and C-N bonds at ~1350 cm⁻¹ .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 329.10 for epoxide-derived analogs) .
- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c systems with a = 14.37 Å, b = 9.68 Å) .
Q. How can researchers screen the biological activity of this compound derivatives?
- Methodological Answer : Perform enzyme inhibition assays targeting:
- Monoamine Oxidase (MAO) : Use spectrophotometric methods with kynuramine as a substrate to measure IC₅₀ values .
- Cholinesterase (ChE) : Employ Ellman’s assay with acetylthiocholine iodide to quantify inhibition kinetics .
- Cellular Assays : Test antiproliferative activity via MTT assays (e.g., IC₅₀ < 10 μM for phthalazinone derivatives) .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in spectral data for fluorinated isoindole-dione derivatives?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311++G(d,p) to model molecular electrostatic potential (MEP) and frontier orbitals. This explains discrepancies in Mulliken charges and NMR chemical shifts (e.g., δ 7.79–7.88 ppm vs. predicted 7.65–7.90 ppm) .
- Hirshfeld Surface Analysis : Map π-π and hydrogen-bonding interactions to validate crystallographic data (e.g., O–H···O=C distances of ~1.82 Å) .
Q. What strategies address low yields in N-alkylation reactions of isoindole-1,3-dione cores?
- Methodological Answer :
- Catalytic Optimization : Replace pyridine with DMAP to enhance nucleophilic substitution (e.g., 65% yield for oxazolinic precursors) .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, improving yields from ~50% to >70% .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields (e.g., 72% → 85% for similar compounds) .
Q. How do fluorination and substitution patterns influence bioactivity in isoindole-dione derivatives?
- Methodological Answer :
- SAR Studies : Compare IC₅₀ values of 2-fluoro vs. 4-fluoro analogs. For example, 2-fluoro derivatives show 3-fold higher MAO-B inhibition than 4-fluoro analogs due to enhanced π-stacking .
- Docking Simulations : Use AutoDock Vina to predict binding poses in MAO-B (PDB: 2V5Z). Fluorine’s electronegativity increases van der Waals interactions with Phe343 and Tyr398 .
Q. What crystallographic challenges arise in resolving isoindole-dione structures, and how are they addressed?
- Methodological Answer :
- Disordered Atoms : Refine occupancy ratios for aziridine isomers (e.g., 5:95 vs. 85:15 ratios in ¹H NMR) using SHELXL .
- Hydrogen Bonding : Constrain O–H distances to 0.82 Å during refinement and apply riding models for C–H atoms (R-factor < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
